

In-Depth Technical Guide: BTT-266 (CAS 2413939-89-4)

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Compound of Interest		
Compound Name:	BTT-266	
Cat. No.:	B15618137	Get Quote

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Executive Summary

BTT-266 is a novel small molecule antagonist of the N-type (CaV2.2) voltage-gated calcium channel. It represents the benzoylpyrazoline chemotype and exerts its inhibitory effect through a distinct mechanism of action: the disruption of the protein-protein interaction between the channel's $\alpha 1$ subunit and its auxiliary β subunit (CaV $\alpha 1$ -AID-CaV $\beta 3$ interaction). This targeted approach leads to the modulation of CaV2.2 channel activation and a reduction in its cell surface expression, positioning **BTT-266** as a potential therapeutic agent for conditions involving neuronal hyperexcitability, most notably neuropathic pain. Preclinical evidence has demonstrated its analgesic efficacy in a rat model of neuropathic pain. This document provides a comprehensive overview of the available technical data on **BTT-266**, including its mechanism of action, key experimental findings, and the methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BTT-266 is presented in Table 1.

Table 1: Chemical and Physical Properties of BTT-266



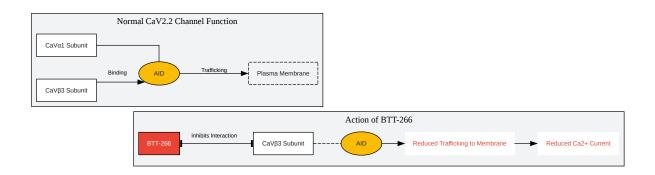
Property	Value
CAS Number	2413939-89-4
Molecular Formula	C34H28N4O4
Molecular Weight	556.61 g/mol
Chemical Name	2-(4-(1-(4-methoxybenzoyl)-5-(1-phenyl-3-(p-tolyl)-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid
Appearance	Powder
Storage	2 years at -20°C (Powder)

Mechanism of Action

BTT-266 is a voltage-gated calcium channel antagonist that functions by suppressing the interaction between the $CaV\alpha 1$ -AID (Alpha Interaction Domain) and $CaV\beta 3$ subunits.[1] This interaction is crucial for the proper trafficking and function of the CaV2.2 channel. By disrupting this protein-protein interface, **BTT-266** leads to a reduction in the number of CaV2.2 channels present at the cell membrane and modulates the activation of the remaining channels.[1]

The following diagram illustrates the proposed mechanism of action of **BTT-266** at the molecular level.





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Figure 1: Proposed mechanism of action of BTT-266.

Preclinical Data Binding Affinity and In Vitro Efficacy

The primary quantitative measure of **BTT-266**'s potency is its inhibition constant (Ki) for the $CaV\alpha 1$ -AID- $CaV\beta 3$ interaction.

Table 2: In Vitro Activity of BTT-266

Parameter	Value	Assay
Ki (CaVα1-AID-CaVβ3 interaction)	1.4 μΜ	Not specified

Further details on the specific binding assay protocol used to determine this Ki value are not publicly available.

Electrophysiological Effects



BTT-266 has been shown to modulate the activation of voltage-dependent CaV2.2 channels.[1] Studies on related compounds suggest that this modulation likely involves a reduction in CaV2.2 current density. In a comparative study, a structurally related benzoylpyrazoline, BTT-369, was shown to decrease CaV2.2 currents in heterologous expression systems, though this effect was not observed in dorsal root ganglion (DRG) neurons.[1] While direct electrophysiological data for BTT-266 is not extensively published, it is known to decrease the membrane localization of CaV2.2 in heterologous cells.[1]

In Vivo Efficacy in Neuropathic Pain Model

BTT-266 has demonstrated analgesic efficacy in a rat model of neuropathic pain.[1] Specific details of the model, dosing, and quantitative outcomes are not available in the public domain.

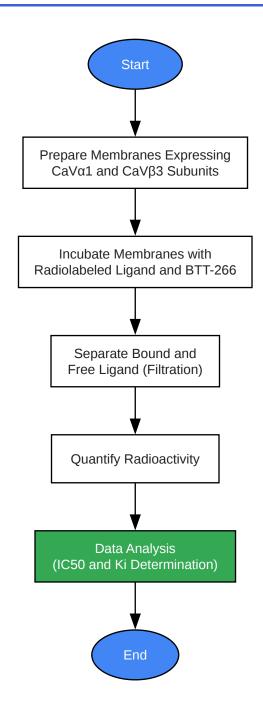
Experimental Protocols

Detailed experimental protocols for the studies conducted specifically with **BTT-266** are not publicly available. However, based on the nature of the compound and its target, the following are representative methodologies that would be employed for its characterization.

General Radioligand Binding Assay Protocol

This protocol is a general representation of how the binding affinity of a compound like **BTT-266** to its target could be determined.





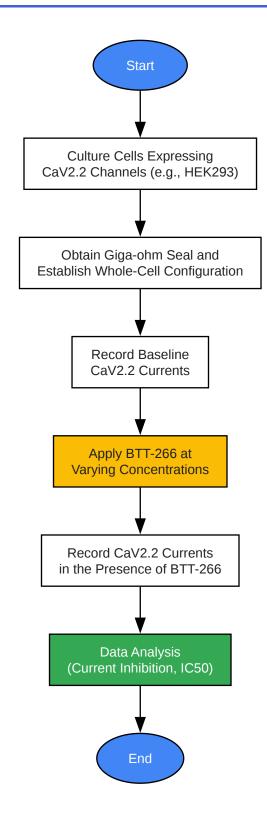
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Figure 2: Generalized workflow for a radioligand binding assay.

General Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the general steps for assessing the effect of **BTT-266** on CaV2.2 channel currents.





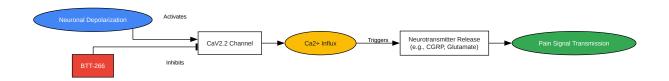
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Figure 3: Generalized workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways



The primary signaling event modulated by **BTT-266** is the influx of calcium ions through the CaV2.2 channel. By inhibiting the channel's function, **BTT-266** reduces depolarization-induced calcium entry into neurons. This has significant downstream consequences, particularly at presynaptic terminals where CaV2.2 channels play a critical role in neurotransmitter release.



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Figure 4: Downstream effects of BTT-266 on neuronal signaling.

Conclusion and Future Directions

BTT-266 is a promising preclinical candidate that targets the CaV2.2 channel through an innovative mechanism involving the disruption of a key protein-protein interaction. This approach may offer a differentiated profile compared to direct channel blockers. While initial data on its in vitro potency and in vivo efficacy in a neuropathic pain model are encouraging, a significant amount of further research is required. Future studies should focus on elucidating a more comprehensive pharmacological profile, including selectivity against other CaV channel subtypes, detailed characterization of its effects on neuronal excitability, and a thorough assessment of its pharmacokinetic and toxicological properties. The development of more potent analogs based on the benzoylpyrazoline scaffold also represents a viable path forward for this class of CaV2.2 antagonists.

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References



- 1. Comparison of quinazoline and benzoylpyrazoline chemotypes targeting the CaVα-β interaction as antagonists of the N-type CaV2.2 channel PMC [pmc.ncbi.nlm.nih.gov]
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